5-oxo-N-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-N-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide typically involves multicomponent reactions (MCRs). One efficient method is the one-pot, four-component reaction, which includes the condensation of dimethyl phthalate, 2-cyanoacetohydrazide, benzaldehydes, and 5,5-dimethylcyclohexane-1,3-dione using L-proline as a catalyst in ethanol . This method is environmentally friendly and proceeds under mild reaction conditions, yielding high purity products without the need for column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and multicomponent reactions are likely to be employed to ensure efficient and sustainable production processes.
Chemical Reactions Analysis
Types of Reactions
5-oxo-N-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, altering its functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodobenzene diacetate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, often involving solvents like dichloromethane and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various substituted triazolopyrimidines, which can exhibit different biological and chemical properties.
Scientific Research Applications
5-oxo-N-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in developing new therapeutic agents.
Industry: Utilized in the formulation of corrosion inhibitors for protecting metals.
Mechanism of Action
The mechanism of action of 5-oxo-N-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with microbial enzymes, disrupting their function and leading to antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-5-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
- 7-oxo-N-(4-phenoxyphenyl)-5,6-dihydro-1H-[1,2,4]triazolo[1,5-a]pyrimidine
Uniqueness
5-oxo-N-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is unique due to its specific structural features and the presence of the oxo and carboxamide groups, which contribute to its distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C12H11N5O2 |
---|---|
Molecular Weight |
257.25 g/mol |
IUPAC Name |
5-oxo-N-phenyl-6,7-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C12H11N5O2/c18-10-6-9(17-12(16-10)13-7-14-17)11(19)15-8-4-2-1-3-5-8/h1-5,7,9H,6H2,(H,15,19)(H,13,14,16,18) |
InChI Key |
BMXYZKMIWIZABY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N2C(=NC=N2)NC1=O)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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